molecular formula C18H18F2N2O2 B2644916 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea CAS No. 1448129-38-1

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2644916
CAS RN: 1448129-38-1
M. Wt: 332.351
InChI Key: BDFKYNPKQVCZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential therapeutic applications. It belongs to the class of urea-based compounds and has been shown to have promising results in preclinical studies.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

A study by Sirés et al. (2007) explored the degradation of antimicrobials like triclosan and triclocarban, using electro-Fenton systems. This research is significant in understanding the environmental impact and degradation pathways of similar compounds.

In Vitro Inhibition of Translation Initiation

Research by Denoyelle et al. (2012) investigated symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor. This study highlights the potential of similar urea derivatives in cancer cell proliferation inhibition.

Reactions with Substituted Thioureas

The work by Reeve and Coley (1979) discussed the reactions of phenyl(trichloromethyl)carbinol with bifunctional reagents containing nucleophilic sulfur, leading to the formation of various heterocyclic compounds. This study provides insights into the chemical reactivity and potential applications of related urea compounds.

Synthesis and Structure-Activity Relationships

Fotsch et al. (2001) conducted a study on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001). This research is relevant for understanding the therapeutic potential of these compounds.

Cyclocondensation Reactions

Bonacorso et al. (2003) reported on the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea (Bonacorso et al., 2003). This research provides insights into the synthesis of novel pyrimidinones, a class of compounds with diverse potential applications.

Hydroxylation of Aromatic Hydrocarbons

A study by Bakke and Scheline (1970) investigated the hydroxylation of various aromatic hydrocarbons, including compounds related to urea derivatives. This research is important for understanding the metabolic pathways and environmental fate of such compounds.

properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-14-7-4-8-15(20)16(14)22-17(23)21-11-18(24,13-9-10-13)12-5-2-1-3-6-12/h1-8,13,24H,9-11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFKYNPKQVCZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=C(C=CC=C2F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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